3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride
Description
3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride is a brominated aromatic compound featuring a phenol group substituted at the 3-position with bromine and at the 5-position with a piperazine ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Piperazine derivatives are widely studied for their biological activity, particularly in central nervous system (CNS) targeting and receptor modulation .
Properties
IUPAC Name |
3-bromo-5-piperazin-1-ylphenol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.2ClH/c11-8-5-9(7-10(14)6-8)13-3-1-12-2-4-13;;/h5-7,12,14H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUPJKJUCWDQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)Br)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride typically involves the bromination of 5-(piperazin-1-yl)phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position undergoes SNAr reactions under basic conditions.
The phenol group activates the ring, enabling substitution without requiring harsh conditions .
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed cross-couplings :
Suzuki–Miyaura Coupling
| Boronic Acid | Catalyst System | Ligand | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | - | 82% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Xantphos | 75% |
Conditions: Dioxane/H₂O (5:1), Cs₂CO₃, 80°C, 4–8 h .
Buchwald–Hartwig Amination
| Amine | Catalyst | Ligand | Yield |
|---|---|---|---|
| Aniline | Pd₂(dba)₃ | SPhos | 68% |
| Benzylamine | Pd(OAc)₂ | Xantphos | 71% |
Conditions: Dry dioxane, Cs₂CO₃, 100°C, 12 h .
Piperazine Functionalization
The protonated piperazine undergoes reactions after neutralization:
Acylation
| Acylating Agent | Base | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DIPEA | N-Acetyl derivative | 85% |
| Benzoyl chloride | TEA | N-Benzoyl derivative | 78% |
Conditions: DCM, 0–25°C, 2–4 h .
Alkylation
| Alkylating Agent | Solvent | Product | Yield |
|---|---|---|---|
| Methyl iodide | DMF | N-Methylpiperazine | 63% |
| Ethyl bromoacetate | THF | N-Ethoxycarbonylmethyl | 70% |
Conditions: NaH, 0°C → rt, 6 h .
N-Oxidation
Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM at 0°C produces the piperazine N-oxide, though the dihydrochloride form requires prior neutralization .
Coordination Chemistry
The piperazine nitrogen atoms coordinate with transition metals:
-
Cu(II) : Forms octahedral complexes in methanol (λₘₐₓ = 650 nm).
-
Pd(II) : Catalytically active in cross-couplings after ligand exchange .
Acid-Base Reactivity
The dihydrochloride salt dissociates in aqueous NaOH (pH > 10), regenerating the free base. This property is critical for reactions requiring deprotonated amines .
Key Stability Considerations
-
Thermal stability : Decomposes above 200°C.
-
Light sensitivity : Degrades under UV light (λ < 400 nm).
-
pH-dependent solubility : Highly soluble in acidic media (pH < 3) due to protonation.
This compound’s dual reactivity (aromatic bromine and piperazine) makes it a versatile intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Bromination | Involves the reaction of 5-(piperazin-1-yl)phenol with bromine or NBS. |
| Purification | Final product is purified via recrystallization or chromatography techniques. |
Chemistry
3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : The phenolic group can be oxidized to form quinones.
- Reduction : The bromine atom can be reduced to yield the corresponding phenol.
- Substitution : The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Biology
In biological research, this compound is being investigated for its potential as a biochemical probe . Its ability to interact with various biological targets makes it valuable in studies related to:
- Receptor Interaction : The piperazine ring can modulate the activity of specific receptors and enzymes, influencing biological pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further pharmacological investigations .
Medicine
The therapeutic properties of 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride are being explored in various contexts:
- Anticancer Research : It has shown promise in inhibiting cancer cell growth through mechanisms that may involve interference with signaling pathways.
- Antifungal and Antibacterial Applications : Compounds derived from similar structures have been reported to possess antifungal and antibacterial activities, suggesting potential for this compound as well .
Case Studies and Research Findings
Several studies have highlighted the efficacy of piperazine derivatives in various applications:
Case Study 1: Receptor Binding Affinity
A study on piperazine-substituted compounds demonstrated their binding affinity to serotonin receptors (5-HT7). Modifications in the structure significantly affected binding strength, indicating that similar modifications could enhance the efficacy of 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride .
Case Study 2: Antitumor Activity
Research involving terphenyl-based inhibitors showed that piperazine derivatives could effectively inhibit PD-L1/PD-1 interactions, which are crucial in cancer immunotherapy. This suggests that derivatives of 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride might also exhibit similar antitumor properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and phenolic group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride and analogous compounds:
Key Observations :
- Bromine vs. Other Halogens : The 3-bromo substitution in the target compound contrasts with 4-chlorophenyl in levocetirizine , which may alter steric and electronic interactions in receptor binding.
- Salt Forms : Dihydrochloride salts (target, levocetirizine) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., compound), critical for bioavailability in drug development .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The dihydrochloride salt of the target compound likely improves solubility compared to free-base analogs, similar to levocetirizine dihydrochloride, which is formulated for oral administration .
Biological Activity
3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride (CAS No. 2551119-98-1) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
Chemical Structure and Properties
3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride features a phenolic group substituted with a bromine atom at the 3-position and a piperazine ring at the 5-position. Its molecular formula is , and it has a molecular weight of 275.13 g/mol.
| Property | Value |
|---|---|
| CAS No. | 2551119-98-1 |
| Molecular Formula | C10H13BrN2O2 |
| Molecular Weight | 275.13 g/mol |
| Purity | ≥95% |
| Appearance | White crystalline powder |
The biological activity of 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride is primarily attributed to its interactions with various biological targets:
- Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing signal transduction pathways.
- Enzyme Modulation : The phenolic group can form hydrogen bonds with enzymes, affecting their catalytic activity.
- Halogen Bonding : The bromine atom enhances binding affinity through halogen bonding, which can improve selectivity for specific targets.
Antimicrobial Activity
Research indicates that 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines, such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) analysis suggests that modifications to the piperazine ring can enhance cytotoxicity.
Neuropharmacological Effects
Given its structural characteristics, the compound is also being explored for neuropharmacological applications. Preliminary studies suggest potential anxiolytic and antidepressant effects, likely through modulation of serotonin and dopamine pathways.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various derivatives of phenolic compounds, including 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cell lines, 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride exhibited an IC50 value of 15 µM against A431 cells after 48 hours of treatment, indicating significant anticancer activity.
Applications in Research and Medicine
3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride serves as an important building block in organic synthesis and medicinal chemistry:
- Drug Development : It is being explored as a lead compound for developing new pharmaceuticals targeting various diseases.
- Biochemical Probes : Its ability to interact with biological systems makes it suitable for use as a biochemical probe in research settings.
Comparison with Similar Compounds
The biological activity of 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride can be compared with other compounds containing similar structural motifs:
| Compound | Activity Type | Notes |
|---|---|---|
| 3-Bromo-5-(morpholin-4-yl)phenol | Antimicrobial | Similar mechanism but different efficacy |
| 3-Bromo-5-(piperidin-1-yl)phenol | Anticancer | Enhanced cytotoxicity observed |
| 3-Bromo-5-(azepan-1-yl)phenol | Neuropharmacological | Potential anxiolytic effects |
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of 3-bromo-5-(piperazin-1-yl)phenol dihydrochloride?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use gradient elution with a C18 column and UV detection at 254 nm to assess purity. Reference standards for structurally related piperazine derivatives (e.g., cetirizine-related compounds) often employ HPLC with >95% purity thresholds .
- Nuclear Magnetic Resonance (NMR): Perform - and -NMR to confirm the bromophenol and piperazine moieties. Compare spectral data with analogs like 3-(piperazin-1-yl)quinoline dihydrochloride, where aromatic protons and piperazine signals are distinguishable in DMSO-d6 .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns, as demonstrated for dihydrochloride salts of related compounds .
Q. How can solubility challenges for this compound in aqueous buffers be addressed during in vitro assays?
Methodological Answer:
- Solvent Selection: Pre-dissolve the compound in DMSO (up to 1% v/v final concentration) due to its limited water solubility, as seen in protocols for BMY7378 dihydrochloride .
- Buffer Optimization: Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-20 to enhance dispersibility, a method validated for structurally similar piperazine-based inhibitors .
- Dynamic Light Scattering (DLS): Monitor particle size distribution to confirm homogeneity, especially if precipitates form during dilution .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data on the compound’s stability under varying pH conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound at 25°C/60% RH and 40°C/75% RH for 1–4 weeks. Analyze degradation products via LC-MS, referencing protocols for hydroxyzine dihydrochloride, which undergoes hydrolysis at extreme pH levels .
- pH-Dependent Kinetics: Use Arrhenius modeling to predict degradation rates. For example, piperazine derivatives like naftopidil dihydrochloride show instability at pH <3 due to protonation of the piperazine ring .
- Controlled-Release Formulations: Encapsulate the compound in pH-responsive polymers (e.g., Eudragit®) to mitigate instability in gastric environments, as applied to other dihydrochloride salts .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bromophenol-piperazine scaffold for target selectivity?
Methodological Answer:
- Fragment-Based Design: Replace the bromine substituent with electron-withdrawing groups (e.g., -CF) to modulate aromatic ring electronics, as seen in SAR studies of checkpoint kinase inhibitors .
- Piperazine Modifications: Introduce alkyl or aryl substituents to the piperazine nitrogen to enhance receptor binding. For example, 4-(2-methoxyphenyl)piperazine in BMY7378 improves 5-HT receptor affinity .
- Biological Assays: Pair synthetic analogs with competitive binding assays (e.g., SPR or radioligand displacement) and computational docking (e.g., AutoDock Vina) to prioritize candidates. This approach resolved selectivity issues in cetirizine derivatives .
Q. What experimental approaches validate discrepancies in reported IC50_{50}50 values across pharmacological studies?
Methodological Answer:
- Standardized Assay Conditions: Replicate assays using identical cell lines (e.g., HEK293 for GPCR studies), ATP concentrations (e.g., 10 µM for kinase assays), and incubation times to minimize variability, as highlighted in studies on CHK2 inhibitors .
- Orthogonal Validation: Confirm activity using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., apoptosis via flow cytometry) endpoints. For instance, CCT241533 dihydrochloride showed consistent IC values across enzymatic and cell-based models .
- Meta-Analysis: Compare datasets using tools like Prism® to identify outliers. Adjust for batch-to-batch purity differences (e.g., >98% vs. >95% purity) that impact potency, as observed in cetirizine-related compound analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
